molecular formula C21H20ClFN4OS B2584111 N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215605-86-9

N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2584111
CAS RN: 1215605-86-9
M. Wt: 430.93
InChI Key: NJWCKHLQAHXUIO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives are known to undergo a variety of chemical reactions, including reactions with acids, bases, and various electrophiles .


Physical And Chemical Properties Analysis

Imidazole derivatives typically have a high degree of solubility in water and other polar solvents due to the presence of polar nitrogen atoms in the imidazole ring .

Scientific Research Applications

Fluorescent Sensors

A study on benzimidazole/benzothiazole-based azomethines showed their potential as fluorescent sensors for detecting Al3+ and Zn2+ ions. These molecules exhibited large Stokes shifts and good sensitivity and selectivity towards these ions, demonstrating their utility in detecting and analyzing metal ions in various environmental and biological contexts (Suman et al., 2019).

Antimicrobial Agents

Research into substituted 2-aminobenzothiazoles derivatives highlighted their significance in combating antimicrobial resistance. These compounds were synthesized and evaluated for their antimicrobial activity, with certain derivatives showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating their potential in developing new antimicrobial treatments (Anuse et al., 2019).

Cardiac Electrophysiological Activity

A study on N-substituted imidazolylbenzamides demonstrated their potential as selective class III agents for cardiac electrophysiological activity. These compounds were comparable in potency to existing clinical agents, suggesting their potential in the treatment of reentrant arrhythmias (Morgan et al., 1990).

Antipsychotic Agents

Investigations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed their antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, offering a novel approach to antipsychotic therapy with potentially fewer side effects (Wise et al., 1987).

Anticancer Agents

The synthesis and evaluation of N-substituted-4-(1H-imidazol-1-yl)benzamides have shown significant potential as anticancer agents, with certain derivatives exhibiting potent cytotoxic activity against various cancer cell lines. This research contributes to the development of new therapeutic options for cancer treatment (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of imidazole derivatives is often related to their ability to interact with biological targets such as enzymes, receptors, and DNA .

Safety and Hazards

The safety and hazards associated with imidazole derivatives depend on the specific compound and its intended use. Some imidazole derivatives are used as pharmaceuticals and have been thoroughly tested for safety .

Future Directions

The future directions for research into imidazole derivatives are likely to involve the development of new drugs and other products that take advantage of the unique properties of the imidazole ring .

properties

IUPAC Name

4-fluoro-N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4OS.ClH/c1-15-4-2-5-18-19(15)24-21(28-18)26(12-3-11-25-13-10-23-14-25)20(27)16-6-8-17(22)9-7-16;/h2,4-10,13-14H,3,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWCKHLQAHXUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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